Netilmicin sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Mechanisms of Resistance

Researchers use netilmicin sulfate to study how bacteria develop resistance to aminoglycoside antibiotics. By exposing bacteria to the drug and analyzing surviving strains, scientists can identify mutations or genetic changes that confer resistance. This information is crucial for developing new antibiotics and combating the growing threat of multidrug-resistant bacteria [].

Development of New Antibiotics

Netilmicin sulfate serves as a benchmark antibiotic in studies exploring novel antibiotic candidates. Researchers can compare the effectiveness of new drugs against a range of bacteria, including those known to be resistant to netilmicin. This helps assess the potential of new antibiotics and identify those with broader activity spectra [].

Modeling Antibiotic Interactions

Scientists use netilmicin sulfate in combination with other antibiotics to study synergistic or antagonistic effects. Synergistic interactions occur when two antibiotics work together more effectively than either one alone. Conversely, antagonistic interactions happen when one antibiotic reduces the effectiveness of another. Understanding these interactions is vital for developing optimal antibiotic treatment regimens [].

Investigating Biofilm Formation

Biofilms are communities of bacteria encased in a protective matrix. These structures pose a significant challenge in treating infections as they become resistant to antibiotics. Researchers utilize netilmicin sulfate to assess the effectiveness of new strategies for disrupting biofilms or enhancing antibiotic penetration [].

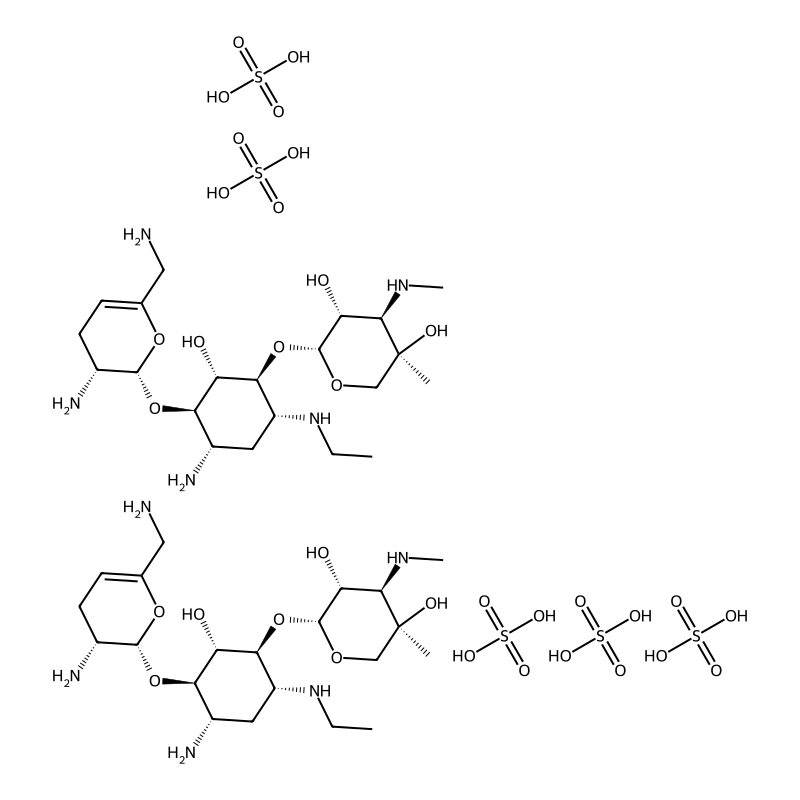

Netilmicin sulfate is a semisynthetic antibiotic belonging to the aminoglycoside class, derived from the fermentation of Micromonospora inyoensis. Its chemical formula is , and it is characterized by its water solubility and efficacy against aerobic Gram-negative bacteria, including strains like Pseudomonas aeruginosa and Acinetobacter baumannii . Netilmicin sulfate is particularly valued for its ability to inhibit protein synthesis in bacteria by irreversibly binding to the 30S ribosomal subunit, which disrupts mRNA translation .

Netilmicin sulfate can be harmful if ingested, inhaled, or absorbed through the skin []. It can cause serious side effects, including hearing loss, kidney damage, and nerve problems []. Due to these hazards, netilmicin sulfate is only handled by trained researchers in controlled laboratory settings.

The biological activity of netilmicin sulfate is primarily focused on its antibacterial properties. It exhibits a broad spectrum of activity against various pathogenic bacteria, particularly those resistant to other aminoglycosides. Netilmicin has been shown to be effective in treating serious infections caused by Gram-negative organisms, including those resistant to gentamicin . Its mechanism involves disrupting protein synthesis, which is essential for bacterial growth and replication .

Netilmicin sulfate is synthesized through a series of chemical modifications of sisomicin, a naturally occurring aminoglycoside. The synthesis typically involves:

- Fermentation: Cultivation of Micromonospora inyoensis to produce sisomicin.

- Chemical Modification: Alteration of sisomicin's structure through various

Netilmicin sulfate is primarily used in clinical settings for treating severe infections caused by Gram-negative bacteria. Its applications include:

- Hospital-acquired infections: Effective against resistant strains prevalent in hospital settings.

- Sepsis: Utilized in combination therapies for septic patients.

- Urinary tract infections: Prescribed for complicated cases resistant to other antibiotics .

Studies have demonstrated that netilmicin sulfate can interact with various drugs, potentially affecting its efficacy and safety. Notable interactions include:

- Alendronic acid: May increase nephrotoxicity when combined with netilmicin.

- Acetaminophen: Can decrease excretion rates of netilmicin, raising serum levels and risk of toxicity.

- Anticoagulants: Increased risk of bleeding when co-administered with agents like acenocoumarol .

Several compounds exhibit similar properties to netilmicin sulfate, primarily within the aminoglycoside class. Here are some notable comparisons:

| Compound | Spectrum of Activity | Unique Features |

|---|---|---|

| Gentamicin | Broad spectrum against Gram-negative | Widely used but more nephrotoxic |

| Tobramycin | Primarily effective against Pseudomonas | Less effective against Enterobacter |

| Amikacin | Resistant strains | Enhanced stability against enzymatic degradation |

| Sisomicin | Similar spectrum | Precursor compound for netilmicin |

Netilmicin sulfate stands out due to its reduced toxicity profile compared to gentamicin and its effectiveness against aminoglycoside-resistant bacteria, making it a valuable option in modern antibiotic therapy .

Netilmicin emerged from systematic efforts to improve the safety profile of sisomicin, a naturally occurring aminoglycoside. Schering Corporation (USA) pioneered its development, filing the initial patent in 1973. The compound received medical approval in 1981 following extensive clinical trials demonstrating efficacy against gentamicin-resistant strains. Key milestones include:

The synthesis process involved selective ethylation of sisomicin's 1-N position using acetaldehyde under controlled conditions, followed by borohydride reduction to stabilize the ethylamino group. This modification proved crucial for enhancing bacterial uptake while reducing mammalian cell toxicity.

Classification as an Aminoglycoside Antibiotic

Netilmicin sulfate belongs to the 4,6-disubstituted deoxystreptamine subclass of aminoglycosides, sharing structural homology with gentamicin and tobramycin. Key classification features include:

- Mechanism of Action: Binds irreversibly to the 16S rRNA of the 30S ribosomal subunit, inducing mRNA misreading and premature termination of protein synthesis.

- Structural Characteristics:

- Spectrum of Activity: Effective against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus, including methicillin-resistant strains.

Comparative studies show netilmicin maintains activity against 82% of gentamicin-resistant clinical isolates, outperforming tobramycin in Serratia marcescens infections.

Relationship to Parent Compound Sisomicin

Structural and functional comparisons between netilmicin and sisomicin reveal critical differences:

| Parameter | Sisomicin | Netilmicin |

|---|---|---|

| 1-N Substituent | Hydrogen | Ethyl group |

| Molecular Weight | 447.5 g/mol | 475.6 g/mol |

| MIC90 vs P. aeruginosa | 4 μg/mL | 8 μg/mL |

| Ototoxicity Incidence | 12-25% | 0.4-0.9% |

The 1-N-ethyl modification confers three key advantages:

- Reduced Enzyme Susceptibility: Resists adenyltransferase (ANT) and phosphotransferase (APH) modifications that inactivate sisomicin.

- Enhanced Membrane Permeation: Ethyl group improves penetration through Gram-negative outer membranes.

- Altered Ribosomal Binding: Modifies interaction with ribosomal protein S12, decreasing off-target effects in eukaryotic cells.

Taxonomic Origin from Micromonospora inyoensis

The biosynthetic origin of netilmicin traces to Micromonospora inyoensis, a soil-dwelling actinomycete first characterized in 1970. Key aspects of its microbial production:

Fermentation Process:

Genetic Regulation:

Strain Improvement:

Recent genomic analyses reveal M. inyoensis possesses three distinct antibiotic biosynthetic pathways, highlighting its evolutionary adaptation to competitive soil environments.

Physical State and Appearance

Netilmicin sulfate is supplied as a white-to-pale-yellow, hygroscopic crystalline powder that is odourless and freely flowable [1] [2].

Key physical constants are summarised below.

| Parameter | Experimental value | Notes |

|---|---|---|

| Melting (decomposition) point | > 194 °C [3] [4] | Thermal decomposition accompanies melting. |

| Boiling point (calculated) | ≈ 684 °C at 760 millimetres mercury [4] | Compound decomposes before boiling under normal pressure. |

| Density | 1.32 grams per cubic centimetre [4] | Measured for the anhydrous solid. |

| Optical rotation | +88 ° to +96 ° (sodium-D line, 20 °C, water) [3] | Indicative of stereochemical purity. |

| Visual appearance | White to faint-yellow powder [1] [2] | — |

Solubility Profile

Netilmicin sulfate is highly water-soluble but practically insoluble in common organic solvents. Experimental ranges reported by independent laboratories are collated below.

| Medium | Solubility | Source |

|---|---|---|

| Purified water (25 °C) | 10 milligrams per millilitre [1]; 66 milligrams per millilitre [5]; 288 milligrams per millilitre [6] [7] | Variability reflects differing hydration levels of the salt. |

| Methanol | Slightly soluble, requires heating or sonication [8] | — |

| Ethanol | Insoluble [7] | — |

| Dimethyl sulfoxide | Insoluble [7] | — |

| Octanol/water partition coefficient (Log P) | –3.53 (calculated) [9] | Confirms marked hydrophilicity. |

The compound dissolves rapidly in water to give clear, colourless solutions. Solubility increases modestly with temperature but is largely independent of pH within the physiological range because the sulfate salt is fully protonated.

Stability Characteristics

Solid-state stability

- The powder is stable for at least three years when stored at 2–8 °C in sealed containers protected from moisture and light [6] [1].

- Netilmicin sulfate is hygroscopic; exposure to high relative humidity leads to caking and loss of potency [4].

- Differential-scanning calorimetry shows an endothermic event above 190 °C consistent with decomposition [3].

Solution stability

Photostability and oxidation

- The antibiotic darkens slowly under direct ultraviolet irradiation, with parallel loss of antimicrobial activity. Shielding from light during handling and storage is advised [4].

- Oxygen scavengers have little effect; oxidative degradation is minor compared with hydrolytic pathways.

Individual pKₐ Values of Nitrogen Atoms

High-field multinuclear nuclear magnetic resonance spectroscopy enabled precise titration of each basic nitrogen within the aminoglycoside scaffold. The inflection points of sigmoidal chemical-shift plots yielded the following ionisation constants at 25 °C (ionic strength 0.15 mole per litre) [10] [11] [12].

| Site (IUPAC position) | pKₐ ± 0.05 | Relative basicity order |

|---|---|---|

| N-6′ | 9.29 | 1 (strongest) |

| N-3″ | 8.47 | 2 |

| N-1 | 8.15 | 3 = |

| N-2′ | 8.14 | 3 = |

| N-3 | 6.52 | 5 (weakest) |

These dissociation constants explain the pentacationic nature of netilmicin at physiological pH and underpin its strong electrostatic binding to ribosomal ribonucleic acid.

Spectroscopic Properties

| Technique | Principal observations | Analytical relevance |

|---|---|---|

| Ultraviolet–visible absorption | Very weak chromophore; extinction coefficient <50 litres mole⁻¹ centimetre⁻¹ above 200 nanometres [13] [14] | Direct ultraviolet detection is unsuitable; derivatisation or charged-aerosol detection is preferred for chromatography. |

| Fourier transform infrared spectroscopy | Broad O–H and N–H stretch 3200–3500 cm⁻¹; S=O asymmetric stretch 1150–1050 cm⁻¹ (sulfate); C–O stretch 1030–990 cm⁻¹ [15] [16] | Confirms sulfate counter-ions and extensive hydrogen bonding. |

| Proton nuclear magnetic resonance (600 megahertz, deuterium oxide) | Multiplet centred at 3.1–3.9 parts per million for aliphatic protons; anomeric protons at 4.9–5.4 parts per million; ethyl substituent triplet at 1.25 parts per million [10] [17] | Distinct signals allow purity assessment and quantification of individual ionisations during pH titration. |

| Carbon-thirteen nuclear magnetic resonance | 96 fully assigned carbon resonances between 55 and 103 parts per million; most are oxygen-bearing sp³ carbons [17] | Provides structural confirmation of glycosidic linkages. |

| Optical rotation | See Section 3.1 | Assesses enantiopurity after synthetic steps. |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H312 (74.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (76.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (98.18%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Netilmicin is indicated in the treatment of biliary tract infections caused by susceptible organisms. /Included in US product labeling/

Netilmicin is indicated in the treatment of bone and joint infections caused by susceptible organisms. /Included in US product labeling/

Netilmicin is indicated in the treatment of central nervous system infections caused by susceptible organisms. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for NETILMICIN (13 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

/AMINOGLYCOSIDES/ INHIBIT PROTEIN BIOSYNTHESIS & DECR FIDELITY OF TRANSLATION OF GENETIC CODE. /AMINOGLYCOSIDES/

Pictograms

Irritant;Health Hazard

Other CAS

56391-57-2

Absorption Distribution and Excretion

Following absorption, netilmicin rapidly distributes into tissues, sputum, and pericardial, synovial, and peritoneal fluids. ...distributed principally in the extracellular fluid volume... The volume of distribution ...is approximately 20% of body weight. The drug is reportedly 0-30% protein bound.

Netilmicin crosses the placenta and has been detected in cord blood. Small amounts of the drug are distributed into milk.

...is not metabolized and is excreted unchanged in urine mainly by glomerular filtration. In adults with normal renal function, 74% of a 2 mg/kg dose of netilmicin is excreted unchanged within 24 horus: in adults with creatinine clearances of 30-80 or 10-30 mL/min or in anephric adults, 55, 25, or 15% of the dose is excreted in urine within 24 hours, respectively.

Netilmicin is removed by hemodialysis. The drug is also removed by peritoneal dialysis but less readily than by hemodialysis.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

These aminoglycosides /including netilmicin/ should be used with caution in premature infants and neonates because of these patients' immature renal capability, which may result in prolonged elimination half-life and aminoglycoside-induced toxicity. Dosage adjustments may be required in pediatric patients.

Because of their toxicity, aminoglycosides should be used with caution in elderly patients, only after less toxic alternatives have been considered and/or found ineffective. Elderly patients are more likely to have an age-related decrease in renal function. Recommended doses should not be exceeded, and the patient's renal function should be carefully monitored during therapy. Geriatric patients may require smaller daily doses of aminoglycosides in accordance with their increased age, decreased renal function, and, possibly, decreased weight. In addition, loss of hearing may result even in patients with normal renal function. /Aminoglycosides/

Neuromuscular blockade, respiratory paralysis, ototoxicity, and nephrotoxicity may occur following local irrigation and following topical application of aminoglycosides during surgery. /Aminoglycosides/

For more Drug Warnings (Complete) data for NETILMICIN (17 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Storage Conditions

Interactions

Concurrent use of medications with neuromuscular blocking activity, including halogenated hydrocarbon inhalation anesthetics, opioid analgesics, and massive transfusions with citrate anticoagulated blood, with aminoglycosides should be carefully monitored since neuromuscular blockade may be enhanced, resulting in skeletal muscle weakness and respiratory depression or paralysis (apnea); caution is recommended when these medications and aminoglycosides are used concurrently during surgery or in the postoperative period, especially if there is a possibility of incomplete reversal of neuromuscular blockade postoperatively; treatment with anticholinesterase agents or calcium salts may help reverse the blockade. /Aminoglycosides/

Vancomycin and aminoglycosides must often be administered concurrently in the prophylaxis of bacterial endocarditis, in the treatment of endocarditis caused by streptococci and Corynebacteria species, in the treatment of resistant staphylococcal infections, or in penicillin-allergic patients; appropriate monitoring will help to reduce the risk of nephrotoxicity or ototoxicity; renal function determinations, serum aminoglycoside and vancomycin concentrations, dosage reductions, and/or dosage interval adjustments, or alternate antibacterials, may be required. /Aminoglycosides/

Concurrent or sequential use of these medications /nephrotoxic or ototoxic medications/ with aminoglycosides may increase the potential for ototoxicity or nephrotoxicity; hearing loss may occur and may progress to deafness even after discontinuation of the drug and may be reversible, but usually is permanent; serial audiometric function determinations may be required with concurrent or sequential use of other ototoxic antibacterials; renal function determinations may be required. /Aminoglycosides/

For more Interactions (Complete) data for NETILMICIN (9 total), please visit the HSDB record page.

Dates

2: Kolate A, Kore G, Lesimple P, Baradia D, Patil S, Hanrahan JW, Misra A. Polymer assisted entrapment of netilmicin in PLGA nanoparticles for sustained antibacterial activity. J Microencapsul. 2015;32(1):61-74. doi: 10.3109/02652048.2014.944951. Epub 2014 Sep 19. PubMed PMID: 25238317.

3: Joseph A, Patel S, Rustum A. Development and validation of a RP-HPLC method for the estimation of netilmicin sulfate and its related substances using charged aerosol detection. J Chromatogr Sci. 2010 Aug;48(7):607-12. PubMed PMID: 20819288.

4: Takeichi Y, Miki K, Uyama M. [Morphological change in the retina after injection of calcium and netilmicin sulfate in the rabbit vitreous body]. Nippon Ganka Gakkai Zasshi. 1994 Feb;98(2):150-6. Japanese. PubMed PMID: 8109459.

5: Craig WA, Gudmundsson S, Reich RM. Netilmicin sulfate: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy. Pharmacotherapy. 1983 Nov-Dec;3(6):305-15. Review. PubMed PMID: 6361701.

6: Chaudry IA, Bruey KP, Hurlburt LE, Oden EM. Compatibility of netilmicin sulfate injection with commonly used intravenous injections and additives. Am J Hosp Pharm. 1981 Nov;38(11):1737-42. PubMed PMID: 7304628.

7: Sandal G, Akbay Ş, Ozen M. Acquired Bartter-like syndrome association with netilmicin therapy in an extremely low birth weight infant. Ren Fail. 2014 Feb;36(1):123-5. doi: 10.3109/0886022X.2013.832861. Epub 2013 Sep 24. PubMed PMID: 24059693.

8: Santos Navarro M, Zarzuelo Castañeda A, López FG, Sánchez Navarro A, Arévalo M, Lanao JM. Pharmacokinetic parameters of netilmicin and protective effect of piperacillin regarding nephrotoxicity caused by netilmicin. Eur J Drug Metab Pharmacokinet. 1998 Apr-Jun;23(2):143-7. PubMed PMID: 9725472.

9: Takeichi Y, Miki K, Uyama M. [Morphological changes in the retina following one-shot injection of netilmicin sulfate into the vitreous]. Nippon Ganka Gakkai Zasshi. 1991 Jul;95(7):669-77. Japanese. PubMed PMID: 1927747.

10: LeFrock JL, Carr BB, Blias F, Schell RF, Dematteo C, Tillotson JR. A comparative study of gentamicin and netilmicin in the treatment of gram-negative infections. Drug Intell Clin Pharm. 1985 Apr;19(4):309-15. PubMed PMID: 3891278.